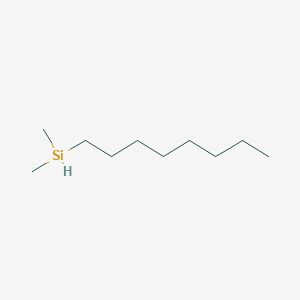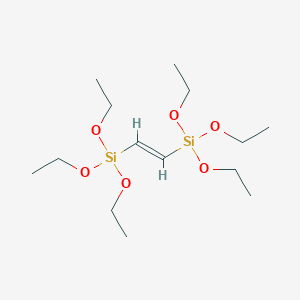
1,2-Bis(triethoxysilyl)ethene
Overview
Description
1,2-Bis(triethoxysilyl)ethane (BTESE) is a silsesquioxane precursor primarily used in the preparation of mesoporous organic materials . It can tune silica networks, making them useful in applications related to molecular separation .
Synthesis Analysis
1,2-Bis(triethoxysilyl)ethane can be synthesized by hydrolyzing the alkoxy groups with Si-OH to form Si-O-Si structure . It has been used to prepare mesoporous organosilica materials . In one study, hollow organosiliceous sphere (HOS) materials were successfully synthesized by a co-condensation method with tetraethylorthosilicate (TEOS) and organosilane (1,2-bis(triethoxysilyl)ethane, BTSE) as mixed silica sources under acidic conditions .Molecular Structure Analysis
The molecular formula of 1,2-Bis(triethoxysilyl)ethane is C14H34O6Si2 . It has a molecular weight of 354.59 .Chemical Reactions Analysis
1,2-Bis(triethoxysilyl)ethane can be used as an organosilica-based precursor that forms mesoporous materials . It can tune silica networks which makes them useful in applications related to molecular separation .Physical And Chemical Properties Analysis
1,2-Bis(triethoxysilyl)ethane has a boiling point of 119 °C and a density of 0.958 g/mL at 25 °C .Scientific Research Applications
Catalysis in Metathesis Reactions : It is prepared through metathesis of vinyltriethoxysilane catalyzed by ruthenium complexes, achieving a yield above 80% (Marciniec & Gulinski, 1984).
Reverse Osmosis Membranes : Used in copolymerization with hydroxymethyl(triethoxy)silane to create new bridged silica membranes for reverse osmosis, significantly enhancing water permeability (Zheng et al., 2018).
Synthesis of Silyl-Ethenes : Its derivatives are used as model systems for the Chemical Vapor Deposition (CVD) production of amorphous silicon a-Si:C (Schmidbaur et al., 1987).
Synthesis of Silica-Based Materials : It serves as a precursor in synthesizing thiol-functionalized bis-silane PMO materials with high structural ordering, useful in various applications (Esquivel et al., 2013).
Formation of 1,2-Dioxanes : Involved in the formation of 1,2-dioxane rings through manganese(III)-induced reactions, indicating potential applications in organic synthesis (Nishino et al., 1991).
Photochromic Systems : Used in synthesizing derivatives with thermally irreversible and fatigue-resistant photochromic properties (Uchida et al., 1990).
Preparation of Nanoparticles : Involved in creating aqueous colloidal mesoporous nanoparticles with uniform diameter and higher hydrolysis resistance, demonstrating potential biomedical applications (Urata et al., 2011).
Coordination Polymers : Reacts with cadmium nitrate and bipyridine ligands to form one-dimensional organic/inorganic composite polymers, indicating potential for material synthesis (Dong et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
triethoxy-[(E)-2-triethoxysilylethenyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O6Si2/c1-7-15-21(16-8-2,17-9-3)13-14-22(18-10-4,19-11-5)20-12-6/h13-14H,7-12H2,1-6H3/b14-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLPDSCJUZOEJB-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C=C[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[Si](/C=C/[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O6Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



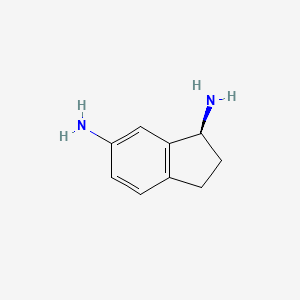
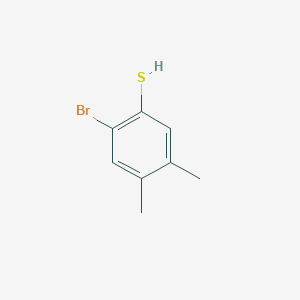
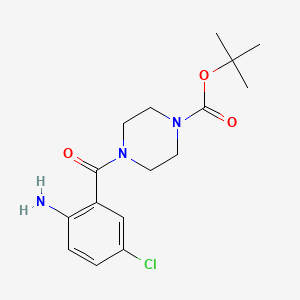
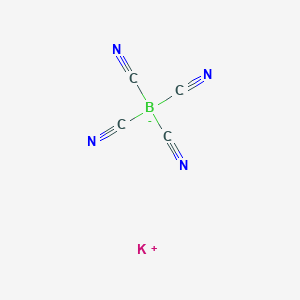
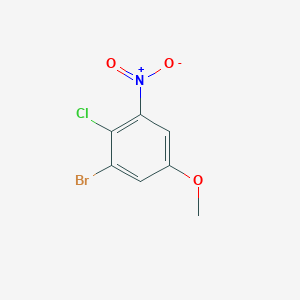

![3,11a-Epidithio-11ah-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione,2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[(1S,4S)-3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo](/img/structure/B7984425.png)
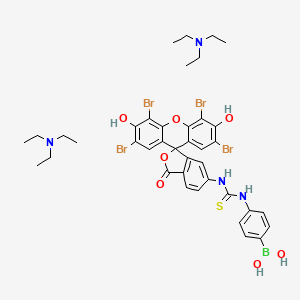
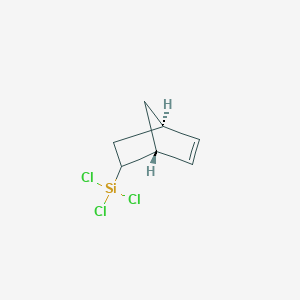
![[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-trichlorosilane](/img/structure/B7984443.png)

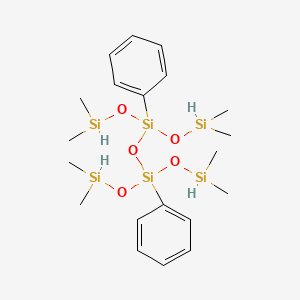
![2-[(1S,4R)-2-Bicyclo[2.2.1]hept-2-enyl]ethyl-trichlorosilane](/img/structure/B7984458.png)
